molecular formula C10H16N4OS B11767704 1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one CAS No. 917746-82-8

1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one

Cat. No.: B11767704
CAS No.: 917746-82-8
M. Wt: 240.33 g/mol
InChI Key: WZGPULXWHVDENL-UHFFFAOYSA-N
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Description

1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one is a heterocyclic compound that contains a triazole ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one typically involves the reaction of 3-mercapto-5-methyl-4H-1,2,4-triazole with a suitable propylating agent, followed by cyclization with pyrrolidin-2-one. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in microbial metabolism . The compound may also interact with cellular receptors and signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one is unique due to its specific combination of a triazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

917746-82-8

Molecular Formula

C10H16N4OS

Molecular Weight

240.33 g/mol

IUPAC Name

1-[3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propyl]pyrrolidin-2-one

InChI

InChI=1S/C10H16N4OS/c1-8-11-12-10(16)14(8)7-3-6-13-5-2-4-9(13)15/h2-7H2,1H3,(H,12,16)

InChI Key

WZGPULXWHVDENL-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1CCCN2CCCC2=O

Origin of Product

United States

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